Sparfosic acid trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

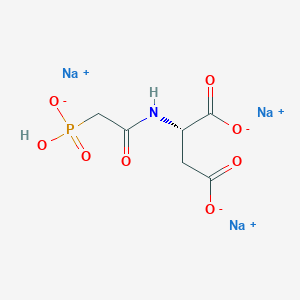

trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLUEGVLTGGBIX-LHWPGRLPSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NNa3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Sparfosic Acid Trisodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid trisodium (B8492382), a synthetic analog of L-aspartic acid, is a potent and specific inhibitor of the enzyme aspartate transcarbamoyltransferase (ATCase). By targeting a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway, sparfosic acid depletes the cellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This depletion leads to cell cycle arrest, primarily in the S phase, and the induction of apoptosis. Furthermore, recent studies have unveiled an immunomodulatory role for sparfosic acid through the activation of a non-canonical NOD2 signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of action of sparfosic acid, including its enzyme kinetics, cellular effects, and its synergistic interaction with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of Aspartate Transcarbamoyltransferase

Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), acts as a competitive inhibitor of aspartate transcarbamoyltransferase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential precursors for DNA and RNA synthesis.

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines begins with the formation of carbamoyl (B1232498) phosphate (B84403). ATCase then catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. This is a key regulatory step in the pathway. Subsequent enzymatic reactions lead to the formation of orotate, which is then converted to uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Enzyme Kinetics of ATCase Inhibition

Sparfosic acid is a potent competitive inhibitor of ATCase, with a reported inhibition constant (Ki) in the nanomolar range. It mimics the transition state of the substrates, carbamoyl phosphate and aspartate, binding tightly to the active site of the enzyme.

| Parameter | Value | Organism/Enzyme | Reference |

| Ki | ~10-8 M | Various origins | |

| Kd | ~10 nM | E. coli ATCase |

Cellular Effects of Sparfosic Acid

The inhibition of ATCase by sparfosic acid has significant downstream consequences for cellular function, primarily due to the depletion of pyrimidine nucleotides.

Cell Cycle Arrest and Apoptosis

The lack of sufficient pyrimidine precursors for DNA synthesis leads to an accumulation of cells in the S phase of the cell cycle.[2] Prolonged pyrimidine starvation ultimately triggers an apoptotic cascade, leading to programmed cell death.[2]

Immunomodulatory Effects via NOD2 Signaling

Recent evidence suggests that sparfosic acid can also modulate the innate immune system by activating a non-canonical signaling pathway involving the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). This activation is independent of the classical RIPK2-mediated NF-κB activation and instead proceeds through MAVS and IRF1.

Synergistic Effects with 5-Fluorouracil (5-FU)

Sparfosic acid has been shown to synergistically enhance the cytotoxicity of the chemotherapeutic agent 5-fluorouracil (5-FU).[1] 5-FU is a pyrimidine analog that, once metabolized, inhibits thymidylate synthase, another key enzyme in nucleotide metabolism.

The synergistic effect arises from the dual blockade of pyrimidine metabolism. Sparfosic acid depletes the de novo pyrimidine pool, while 5-FU's active metabolites are more readily incorporated into DNA and RNA in the absence of competing natural pyrimidines, leading to enhanced cytotoxicity.

Experimental Protocols

Aspartate Transcarbamoyltransferase (ATCase) Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of N-carbamoyl-L-aspartate produced.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate Solution: 20 mM Carbamoyl Phosphate, 50 mM L-Aspartate in Assay Buffer

-

Color Reagent A: 1% (w/v) antipyrine (B355649) in 50% sulfuric acid

-

Color Reagent B: 0.8% (w/v) diacetyl monoxime in water

-

N-carbamoyl-L-aspartate standard solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of sparfosic acid.

-

In a 96-well plate, add 50 µL of ATCase enzyme solution to each well.

-

Add 10 µL of sparfosic acid dilution or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of pre-warmed Substrate Solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of a 1:1 mixture of Color Reagent A and B.

-

Heat the plate at 60°C for 30 minutes to allow color development.

-

Cool the plate to room temperature and measure the absorbance at 466 nm.

-

Generate a standard curve using the N-carbamoyl-L-aspartate standard to quantify the product formed.

-

Calculate the percent inhibition for each concentration of sparfosic acid and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[3][4][5]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, HT-29)

-

Complete cell culture medium

-

Sparfosic acid trisodium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of sparfosic acid in complete culture medium.

-

Remove the old medium and add 100 µL of the sparfosic acid dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound exhibits a multifaceted mechanism of action, primarily centered on the potent and specific inhibition of aspartate transcarbamoyltransferase. This leads to a cascade of cellular events, including pyrimidine pool depletion, cell cycle arrest, and apoptosis, which form the basis of its anticancer activity. The discovery of its immunomodulatory role through the non-canonical activation of NOD2 signaling opens new avenues for its therapeutic application. Furthermore, its synergistic interaction with established chemotherapeutics like 5-FU highlights its potential in combination therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of sparfosic acid. Further investigation into specific IC50 values across a broader range of cancer cell lines is warranted to better define its spectrum of activity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Basis of Lysophosphatidic Acid-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Function of Sparfosic Acid Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid trisodium (B8492382), also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase). As a synthetic analog of the transition state formed during the ATCase-catalyzed reaction, it acts as a powerful antimetabolite. By targeting a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway, Sparfosic acid trisodium effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to its investigation primarily as an anticancer agent. This technical guide provides an in-depth exploration of the function, mechanism of action, and preclinical and clinical evaluation of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its role in cellular signaling.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound's primary molecular target is aspartate transcarbamoylase (ATCase; EC 2.1.3.2), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthetic pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine triphosphate - UTP, and cytidine (B196190) triphosphate - CTP), which are essential for the synthesis of DNA and RNA, as well as for other cellular processes such as glycoprotein (B1211001) and phospholipid synthesis.[1][2]

The ATCase enzyme facilitates the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form N-carbamoyl-L-aspartate. Sparfosic acid acts as a bisubstrate analog, mimicking the structure of the tetrahedral transition state formed during this reaction.[3][4] This high-affinity binding competitively inhibits the enzyme, leading to a depletion of the intracellular pools of pyrimidine nucleotides.[5][6] The resulting imbalance in nucleotide availability ultimately inhibits DNA and RNA synthesis, thereby arresting cell proliferation and inducing apoptosis in rapidly dividing cells, such as cancer cells.[7]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity and clinical evaluation of this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Target Enzyme | Organism/Cell Line | Reference(s) |

| Ki (Inhibition Constant) | 16 nM | Aspartate Transcarbamoylase | Escherichia coli | [8] |

| Kd (Dissociation Constant) | 110 nM | Aspartate Transcarbamoylase | Escherichia coli | [9][10] |

| Effective Concentration (Apoptosis Induction) | 300 µM | - | Br-l and L-2 human tumor cell lines | [7] |

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Dosage | Outcome | Reference(s) |

| Mice with B16 melanoma | 490 mg/kg (i.p.) on days 1, 5, and 9 | 77-86% increase in lifespan | - |

| Mice with Lewis lung carcinoma | - | Curative in 50% of mice | - |

Table 3: Clinical Trial Data (Phase I & II)

| Trial Phase | Dosage Regimen | Patient Population | Key Findings | Reference(s) |

| Phase I | 900 to 6750 mg/m² weekly | 32 patients with advanced malignant tumors | Dose-limiting toxicities: diarrhea and skin rash. Recommended Phase II doses: 4500 mg/m²/week (performance status ≥ 70) and 3750 mg/m²/week (performance status < 70). Minor responses observed. | [11][12] |

| Phase I (Combination with 5-FU) | PALA: 940 mg/m²/day (24-hour infusion for 5 days); 5-FU: 345 mg/m²/day (IV bolus) | 16 patients | Dose-limiting toxicity: mucositis. Objective responses in patients with lung carcinoma, fibrous histiocytoma, and colon carcinoma. | [13] |

| Phase I (Combination with 5-FU) | PALA: 940 mg/m²/day (5-day continuous infusion); 5-FU: 180-325 mg/m²/day | 18 patients with refractory malignancies | Dose-limiting toxicities: mucositis and diarrhea. Responses in 1/13 colon carcinoma and 1 mammary carcinoma patient. | [14] |

| Phase II (Combination with 5-FU) | PALA: 250 mg/m² (IV) on day 1; 5-FU: 2,600 mg/m² (24-hour infusion) weekly | 41 patients with advanced pancreatic cancer | Overall response rate: 14% (1 complete, 4 partial). Median survival: 5.1 months. | [15] |

Experimental Protocols

Aspartate Transcarbamoylase (ATCase) Activity Assay (General Methodology)

The inhibition of ATCase by this compound can be quantified using a colorimetric assay. The general principle involves measuring the rate of formation of N-carbamoyl-L-aspartate.

A detailed protocol would involve optimizing enzyme and substrate concentrations to ensure linear reaction kinetics. The reaction is typically initiated by the addition of one of the substrates. The amount of N-carbamoyl-L-aspartate produced is quantified by its reaction with a colorimetric reagent, and the absorbance is read using a spectrophotometer. The percentage of inhibition by Sparfosic acid is calculated by comparing the absorbance of the test wells to the control wells. From a dose-response curve, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of aspartate transcarbamoylase with a clear mechanism of action. Its ability to disrupt de novo pyrimidine biosynthesis has established it as a significant tool in cancer research. While early clinical trials showed limited efficacy as a single agent, its potential in combination therapies, particularly with 5-fluorouracil (B62378), has been demonstrated. The quantitative data from preclinical and clinical studies provide a solid foundation for understanding its therapeutic window and potential applications. Future research may focus on optimizing combination therapies, exploring its efficacy in different cancer types with specific metabolic vulnerabilities, and developing strategies to overcome resistance mechanisms. The detailed understanding of its function at a molecular level continues to make this compound a valuable compound for researchers and drug development professionals in the field of oncology.

References

- 1. Modulating pyrimidine ribonucleotide levels for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 4. ocw.sogang.ac.kr [ocw.sogang.ac.kr]

- 5. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of pyrimidine synthesis and depletion of nucleotide pools by N-(phosphonacetyl)-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and In Vitro Evaluation of Aspartate Transcarbamoylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cooperative binding of the bisubstrate analog N-(phosphonacetyl)-L-aspartate to aspartate transcarbamoylase and the heterotropic effects of ATP and CTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I trial of PALA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 13. Phase I trial of combination therapy with PALA and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [scholarship.miami.edu]

- 15. Phase II trial of PALA in combination with 5-fluorouracil in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Sparfosic Acid Trisodium: A Technical Guide to its Role in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid trisodium (B8492382), also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a synthetic analog of carbamoyl (B1232498) phosphate (B84403) and a potent inhibitor of a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This targeted mechanism of action has positioned it as a subject of significant interest in cancer research, primarily as a modulator of pyrimidine metabolism to enhance the efficacy of other chemotherapeutic agents. This technical guide provides a comprehensive overview of the preclinical and clinical research on Sparfosic acid trisodium, with a focus on its mechanism of action, experimental data, and protocols.

Mechanism of Action

This compound exerts its cytotoxic effects by specifically inhibiting aspartate transcarbamoyltransferase (ATCase), the enzyme responsible for the second step in the de novo synthesis of pyrimidines.[1][2] ATCase catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. By acting as a transition-state analog inhibitor of ATCase, Sparfosic acid leads to the depletion of intracellular pyrimidine nucleotide pools (UTP and CTP), which are essential for DNA and RNA synthesis.[3][4] This pyrimidine starvation preferentially affects rapidly proliferating cancer cells, which often have a high demand for nucleotides.

The primary therapeutic strategy for Sparfosic acid has been its use in combination with pyrimidine-based antimetabolites, most notably 5-fluorouracil (B62378) (5-FU).[1][4][5] By depleting the endogenous pyrimidine pools, Sparfosic acid is believed to enhance the incorporation of 5-FU into RNA and inhibit thymidylate synthase more effectively, thereby increasing its anti-tumor activity.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Topical N-Phosphonacetyl-L-Aspartate is a Dual Action Candidate for Treating Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Therapeutic utility of utilizing low doses of N-(phosphonacetyl)-L-aspartic acid in combination with 5-fluorouracil: a murine study with clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Preclinical Studies of Sparfosic Acid Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid trisodium (B8492382), also widely known by the investigational name PALA (N-(Phosphonacetyl)-L-aspartate), is a synthetic antimetabolite that garnered significant interest in preclinical cancer research for its targeted mechanism of action. This technical guide provides a comprehensive overview of the foundational preclinical in vitro and in vivo studies that characterized the bioactivity, efficacy, and mechanism of Sparfosic acid trisodium.

Core Mechanism of Action

This compound is a potent and specific inhibitor of the enzyme aspartate transcarbamoyl transferase (ATCase).[1][2][3] ATCase catalyzes the second committed step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, a critical pathway for DNA and RNA synthesis.[1][2][3] By competitively inhibiting this enzyme, this compound depletes the intracellular pools of pyrimidine bases, thereby arresting cell proliferation and inducing cell death in rapidly dividing cancer cells.[1]

More recent preclinical evidence suggests a dual mechanism of action, where Sparfosic acid may also function as an immune modulator by activating the pattern recognition receptor nucleotide-binding oligomerization domain 2 (NOD2). This activity is thought to enhance the anti-tumor immune response.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from early in vitro preclinical studies of this compound.

| Cell Line | Assay Type | Concentration | Key Findings |

| Br-l and L-2 (Human tumor cell lines) | Cell Cycle Analysis | 300 µM | Progressive accumulation of cells in the S phase.[1][3] |

| Br1 (Resistant cell line) | Apoptosis Assay | 300 µM | Activation of an apoptotic pathway leading to cell death.[1] |

| Human Colon Cancer Cell Lines | Cytotoxicity Assay | Not Specified | Synergistically enhances the cytotoxicity of a combination of 5-fluorouracil (B62378) (5-FU) and interferon-alpha (IFN).[1][3] |

| Parameter | Cell Lines | Incubation Time | Observation |

| Cell Cycle Progression | Br-l and L-2 | 12, 24, and 48 h | A higher proportion of cells were noted in the S phase in L-2 cells compared to Brl-3prl cells.[1] |

| Phosphorylated Rb Protein Levels | Br-l and L-2 | 4, 10, and 24 h | Moderate differences were observed in the levels of phosphorylated Rb proteins between the two cell types.[1] |

| Cyclin A Protein Levels | L-2 and Brl-3prl | 10 h (peak) | A marked increase in cyclin A protein was detected in L-2 cells undergoing apoptosis, with no increase in Brl-3prl cells.[1] |

| Cyclin E Protein Levels | L-2 and Brl-3prl | Not Specified | Cyclin E protein was found to be elevated in both L-2 and Brl-3prl cells compared to their respective controls.[1] |

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative findings from early in vivo preclinical studies of this compound in murine models.

| Tumor Model | Dosing Regimen | Key Findings |

| B16 Melanoma | 490 mg/kg; intraperitoneally on days 1, 5, and 9 | Increased lifespan by 77% to 86% longer than controls.[1] |

| Lewis Lung Carcinoma | Treatment on days 1, 5, and 9 post-implantation | Curative in 50% of the mice.[1] The Lewis lung carcinoma is highly sensitive to this compound.[1] |

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Culture:

-

Cell Lines: Br-l and L-2 cell lines, established from metastases in nude mice injected with the human tumor cell line MDA-MB-435, were utilized.

-

Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

2. Cell Cycle Analysis:

-

Treatment: Cells were treated with 300 µM this compound.

-

Incubation: Treated cells were incubated for 12, 24, and 48 hours.

-

Staining: Post-incubation, cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

-

Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

3. Apoptosis Assay:

-

Treatment: Resistant Br1 cells were treated with 300 µM this compound.

-

Analysis: Activation of the apoptotic pathway was assessed using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting caspase activation.

4. Western Blot for Cell Cycle Proteins:

-

Treatment: L-2 and Brl-3prl cells were treated with this compound.

-

Lysate Preparation: At various time points (e.g., 4, 10, and 24 hours), cells were lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies specific for cyclin A, cyclin E, and phosphorylated Rb, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using a chemiluminescent substrate.

In Vivo Murine Tumor Models

1. Animal Models:

-

Mice were used for the B16 melanoma and Lewis lung carcinoma models.

2. Tumor Implantation:

-

For the Lewis lung carcinoma model, tumor cells were implanted subcutaneously (s.c.).

3. Drug Administration:

-

Formulation: this compound was prepared in a suitable vehicle for intraperitoneal (i.p.) injection. A recommended solvent formulation for in vivo experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is advised to prepare the solution fresh on the day of use.

-

Dosing and Schedule: For the B16 melanoma model, mice received 490 mg/kg of this compound via i.p. injection on days 1, 5, and 9 post-tumor implantation. A similar dosing schedule was used for the Lewis lung carcinoma model.

4. Efficacy Evaluation:

-

Primary Endpoints: The primary measures of efficacy were an increase in lifespan compared to control animals and the rate of tumor cure.

Visualizations of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Caption: Generalized experimental workflows for in vitro and in vivo preclinical studies of Sparfosic acid.

Conclusion

The early preclinical studies of this compound effectively established its mechanism of action as a potent inhibitor of de novo pyrimidine biosynthesis. In vitro studies demonstrated its ability to induce S-phase cell cycle arrest and apoptosis in cancer cell lines. Subsequent in vivo studies in murine models of melanoma and lung carcinoma confirmed its anti-tumor efficacy. These foundational studies provided the scientific rationale for the further clinical development of this compound, both as a single agent and in combination with other chemotherapeutic agents like 5-fluorouracil. The more recent discovery of its immunomodulatory properties suggests that the full therapeutic potential of this compound may be yet to be completely elucidated.

References

An In-depth Technical Guide to N-(Phosphonacetyl)-L-aspartate (PALA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Phosphonacetyl)-L-aspartate (PALA), a synthetic antimetabolite, has been a subject of extensive research due to its potent and specific inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway. By acting as a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), PALA effectively blocks a critical step in the synthesis of nucleotides required for cell division. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of PALA. Detailed experimental protocols for its synthesis and biological characterization are presented, alongside a summary of key quantitative data from various studies. Visual diagrams of its mechanism and experimental workflows are included to facilitate a deeper understanding of this important molecule in cancer research.

Discovery and Rationale

N-(Phosphonacetyl)-L-aspartate was synthesized by Collins and Stark as a potent transition-state analog of the substrates of aspartate transcarbamoylase (ATCase).[1] ATCase is a key regulatory enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate to form N-carbamoyl-L-aspartate.[2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis and, consequently, for cell proliferation.[2][3] The rationale behind PALA's design was to create a molecule that mimics the transition state of the ATCase-catalyzed reaction, thereby binding to the enzyme with high affinity and specificity, leading to potent inhibition.[4][5] This targeted inhibition of a critical metabolic pathway made PALA a promising candidate for an anticancer agent, as cancer cells often exhibit high rates of proliferation and are thus highly dependent on de novo nucleotide synthesis.[2][3]

Mechanism of Action

PALA exerts its biological effects by competitively inhibiting aspartate transcarbamoylase (ATCase), the second enzyme in the de novo pyrimidine synthesis pathway.[6] As a bisubstrate analog, PALA mimics both carbamoyl phosphate and aspartate, binding tightly to the active site of ATCase.[2][7] This binding prevents the natural substrates from accessing the enzyme, thereby blocking the synthesis of N-carbamoyl-L-aspartate and subsequent pyrimidine nucleotides (uridine triphosphate - UTP and cytidine (B196190) triphosphate - CTP).[2][8] The depletion of intracellular pyrimidine pools ultimately leads to the inhibition of DNA and RNA synthesis, causing cell cycle arrest and apoptosis in rapidly dividing cells.[9] Interestingly, at low concentrations, PALA can paradoxically increase the reaction velocity of ATCase by inducing a conformational change from the low-activity "tense" (T) state to the high-activity "relaxed" (R) state.[7][10] However, at higher, therapeutic concentrations, it acts as a potent inhibitor.[10]

Synthesis of N-(Phosphonacetyl)-L-aspartate

The synthesis of PALA can be achieved through a multi-step process starting from commercially available reagents. A general synthetic scheme is outlined below, based on procedures described in the literature.[2]

Experimental Protocol: Synthesis of PALA

Materials:

-

β-benzyl L-aspartate

-

tert-Butoxycarbonyl (Boc) anhydride (B1165640)

-

Ethyl chloroformate

-

Aqueous ammonia (B1221849)

-

Trifluoroacetic acid (TFA)

-

Chloroacetic anhydride

-

Pyridine

-

Triethyl phosphite (B83602)

-

10% Palladium on carbon (Pd/C)

-

Solvents: Dioxane, Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Ethanol

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Protection of the amino group of β-benzyl L-aspartate:

-

Dissolve β-benzyl L-aspartate in a suitable solvent such as dioxane.

-

Add tert-Butoxycarbonyl (Boc) anhydride and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product, β-benzyl N-tert-butoxycarbonyl-L-aspartate, and purify.

-

-

Amidation of the α-carboxylic acid:

-

Dissolve the protected aspartate derivative in an appropriate solvent (e.g., THF).

-

Cool the solution in an ice bath and add ethyl chloroformate and a tertiary amine base (e.g., N-methylmorpholine).

-

After a short activation period, add aqueous ammonia and allow the reaction to proceed to form the amide.

-

Isolate and purify the resulting N-Boc-β-benzyl-L-isoasparagine.

-

-

Deprotection of the amino group:

-

Treat the Boc-protected amide with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the Boc protecting group.

-

After completion of the reaction, neutralize the reaction mixture and isolate the deprotected product.

-

-

N-acylation with chloroacetic anhydride:

-

Dissolve the deprotected amine in a suitable solvent (e.g., DCM) and add pyridine.

-

Add chloroacetic anhydride and stir until the acylation is complete.

-

Isolate and purify the resulting β-benzyl N-chloroacetyl-L-isoasparaginate.

-

-

Arbuzov reaction to form the phosphonate (B1237965):

-

Heat the N-chloroacetyl derivative with an excess of triethyl phosphite to form the corresponding phosphonate ester via the Arbuzov reaction.

-

Purify the product by removing excess triethyl phosphite under reduced pressure.

-

-

Deprotection to yield PALA:

-

Hydrolyze the phosphonate esters using a suitable method (e.g., treatment with bromotrimethylsilane (B50905) followed by water).

-

Remove the benzyl (B1604629) ester protecting group by catalytic hydrogenation using 10% Pd/C in a solvent mixture like THF/ethanol under a hydrogen atmosphere.[3]

-

After the reaction is complete, filter off the catalyst and concentrate the filtrate.

-

The crude PALA can be purified by recrystallization or ion-exchange chromatography.

-

Biological Evaluation

The biological activity of PALA is primarily assessed through its ability to inhibit ATCase and to suppress cell proliferation.

Experimental Protocol: Aspartate Transcarbamoylase (ATCase) Inhibition Assay

This protocol is based on a colorimetric method that measures the production of N-carbamoyl-L-aspartate.[1]

Materials:

-

Purified ATCase enzyme (e.g., from E. coli or mammalian cells)

-

50 mM Tris-acetate buffer, pH 8.3

-

Carbamoyl phosphate solution (e.g., 4.8 mM)

-

L-aspartate solution (e.g., 2.4 mM)

-

PALA stock solution of known concentration

-

Colorimetric reagent (e.g., a solution containing antipyrine (B355649) and diacetyl monoxime)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Reaction:

-

In a 96-well plate, prepare reaction mixtures containing Tris-acetate buffer, L-aspartate, and varying concentrations of PALA.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding carbamoyl phosphate to each well.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., a sulfuric acid-phosphoric acid mixture).

-

-

Color Development:

-

Add the colorimetric reagent to each well.

-

Heat the plate (e.g., at 60°C for 1 hour) to allow for color development. The N-carbamoyl-L-aspartate produced reacts with the reagent to form a colored product.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 466 nm) using a microplate reader.

-

Calculate the percentage of ATCase inhibition for each PALA concentration relative to a control reaction without the inhibitor.

-

Plot the percent inhibition versus the logarithm of the PALA concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Protocol: Cell Proliferation Assay

The effect of PALA on cell growth can be determined using various cell viability assays, such as the MTT or WST-1 assay.[11][12]

Materials:

-

Cancer cell line of interest (e.g., colon, lung, or breast cancer cells)

-

Complete cell culture medium

-

PALA stock solution

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of PALA in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of PALA. Include a vehicle control (medium without PALA).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

Viability Measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Add a solubilization solution to dissolve the crystals.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each PALA concentration relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the PALA concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Data Summary

Preclinical Antitumor Activity of PALA in Murine Models

| Tumor Model | Dosing Schedule | Route | Maximum Increase in Lifespan (%) | Tumor Growth Inhibition (%) | Reference |

| Lewis Lung Carcinoma | 490 mg/kg on Days 1, 5, 9 | s.c. | Curative in 50% of mice | - | [4] |

| B16 Melanoma | 490 mg/kg on Days 1, 5, 9 | i.p. | 77 - 86 | - | [4] |

| P388 Leukemia | Various | i.p. | up to 64 | - | [4] |

| Glioma 26 | - | s.c. | Marked Inhibition | - | |

| L1210 Leukemia | Daily or intermittent | i.p. | Not significant | - | [4] |

Phase I Clinical Trial Data for PALA

| Parameter | Value | Reference |

| Patient Population | 34 patients with various advanced cancers | [1],[13],[14] |

| Dosing Schedule | 15-min IV infusion once daily for 5 days, repeated every 3 weeks | [1],[13],[14] |

| Dose-Limiting Toxicity (DLT) | 1500 to 2000 mg/m²/day | [1],[13],[14] |

| Major Toxicities | Skin rash, diarrhea, stomatitis | [1],[13],[14] |

| Hematopoietic, Hepatic, Renal Toxicity | Not consistently observed | [1],[13],[14] |

| Antitumor Activity (Partial Response) | 1 patient with colon carcinoma | [1],[13],[14] |

| Antitumor Activity (Stable Disease) | 3 patients with colon carcinoma, 2 with hypernephroma, 1 with pancreatic carcinoma, 1 with melanoma | [1],[13],[14] |

Clinical Development and Future Perspectives

Phase I clinical trials established the safety profile of PALA, with mucocutaneous and gastrointestinal toxicities being dose-limiting.[1][13][14] While single-agent PALA showed limited antitumor activity in Phase II trials, its mechanism of action made it an attractive candidate for combination therapies.[8] The combination of PALA with 5-fluorouracil (B62378) (5-FU) has been extensively studied, with the rationale that PALA-induced inhibition of de novo pyrimidine synthesis would enhance the cytotoxicity of 5-FU, which targets thymidylate synthase.[15] These studies have yielded mixed but sometimes promising results, highlighting the importance of dose scheduling and patient selection.[15] More recently, topical application of PALA has been explored for non-melanoma skin cancer, demonstrating both anti-proliferative and immunomodulatory effects.[3]

The journey of PALA from a rationally designed enzyme inhibitor to a clinical candidate has provided valuable insights into the development of targeted cancer therapies. Future research may focus on optimizing combination strategies, exploring novel delivery systems to enhance its therapeutic index, and investigating its potential in other hyperproliferative disorders.

Conclusion

N-(Phosphonacetyl)-L-aspartate stands as a classic example of rational drug design, effectively targeting a key enzyme in a critical metabolic pathway. While its success as a single agent in the clinic has been limited, its well-characterized mechanism of action and manageable toxicity profile continue to make it a valuable tool in cancer research and a potential partner in combination therapies. The detailed protocols and data presented in this guide are intended to support further investigation into the therapeutic potential of PALA and related compounds.

References

- 1. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical anti-tumor activity of a new oral platinum(IV) drug LA-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Preclinical antitumor activity of water-soluble paclitaxel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 13. A continuous visible spectrophotometric assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I trial of N-(phosphonacetyl)-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Unveiling the Target: A Technical Guide to Sparfosic Acid Trisodium's Interaction with Aspartate Transcarbamoylase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the identification and characterization of the primary enzyme target of Sparfosic acid trisodium (B8492382). Known also as N-(Phosphonacetyl)-L-aspartate or PALA, this compound is a potent inhibitor of a key metabolic pathway, demonstrating significant interest in oncology research. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes and experimental workflows.

Core Target Enzyme: Aspartate Transcarbamoylase (ATCase)

Sparfosic acid is a powerful and specific inhibitor of Aspartate transcarbamoylase (ATCase) .[1][2][3][4] This enzyme is a critical component of the multifunctional protein known as CAD , which also includes carbamoyl (B1232498) phosphate (B84403) synthetase and dihydroorotase activities.[5] ATCase catalyzes the second committed step in the de novo pyrimidine (B1678525) biosynthesis pathway, a fundamental process for the synthesis of DNA and RNA.[1][3] Sparfosic acid functions as a transition-state analogue, mimicking the tetrahedral intermediate of the enzymatic reaction between carbamoyl phosphate and aspartate.[6]

Quantitative Analysis of Sparfosic Acid Inhibition

The interaction between Sparfosic acid (PALA) and Aspartate Transcarbamoylase (ATCase) has been quantitatively characterized through various kinetic and binding studies. The data underscores the potency of this inhibition.

| Parameter | Value | Enzyme Form | Condition | Citation |

| Inhibition Constant (Ki) | 16 nM | Not Specified | Not Specified | [7] |

| Dissociation Constant (KD) | 110 nM | Holoenzyme | No effectors | [8][9] |

| 65 nM | Holoenzyme | With ATP (activator) | [9] | |

| 266 nM | Holoenzyme | With CTP (inhibitor) | [9] | |

| 95 nM | Isolated Catalytic Subunit | Not Applicable | [8][9] |

Experimental Protocols

The identification and characterization of Sparfosic acid's target enzyme involve a series of well-established biochemical assays. Below are detailed methodologies for key experiments.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is adapted from established colorimetric methods for determining ATCase activity.[10]

Principle: The enzymatic reaction produces N-carbamoyl-L-aspartate. The amount of product formed over time is determined by a colorimetric reaction.

Materials:

-

50 mM Tris-acetate buffer, pH 8.3

-

Carbamoyl phosphate (saturating concentration, e.g., 4.8 mM)

-

L-aspartate (varied concentrations for kinetic studies)

-

Purified ATCase enzyme (from E. coli or other sources)

-

Sparfosic acid trisodium (inhibitor)

-

Reagents for colorimetric detection of N-carbamoyl-L-aspartate.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of Sparfosic acid for a specified time at 25°C.

-

Initiate the enzymatic reaction by adding L-aspartate to the reaction mixture.

-

Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching agent (e.g., a strong acid).

-

Add the colorimetric reagents according to the specific protocol being followed. This typically involves heating to convert N-carbamoyl-L-aspartate to a product that can be quantified.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Generate a standard curve using known concentrations of N-carbamoyl-L-aspartate to determine the amount of product formed in the enzymatic reactions.

-

Calculate the reaction velocity and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots) to determine parameters like Vmax, Km, and Ki.

Continuous Spectrophotometric Assay for ATCase Activity

This method provides real-time measurement of enzyme activity.[11]

Principle: The production of inorganic phosphate in the ATCase reaction is coupled to the purine (B94841) nucleoside phosphorylase (PNP) reaction. PNP catalyzes the phosphorolysis of a chromophoric substrate, methylthioguanosine (MESG), leading to a change in absorbance at 360 nm.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0 or 8.0)

-

Carbamoyl phosphate

-

L-aspartate

-

Purified ATCase

-

This compound

-

Purine nucleoside phosphorylase (PNP)

-

Methylthioguanosine (MESG)

-

A UV/Vis spectrophotometer capable of measuring absorbance at 360 nm.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MESG, and PNP.

-

Add the ATCase enzyme and, for inhibition studies, varying concentrations of Sparfosic acid.

-

Place the reaction mixture in a cuvette and monitor the baseline absorbance at 360 nm.

-

Initiate the reaction by adding the substrates, carbamoyl phosphate and L-aspartate.

-

Continuously monitor the increase in absorbance at 360 nm over time.

-

The rate of change in absorbance is directly proportional to the rate of the ATCase reaction.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Analyze the kinetic data as described in the colorimetric assay protocol.

Determination of Dissociation Constant (KD) by Equilibrium Dialysis

This method directly measures the binding of a radiolabeled ligand to the enzyme.[8][9]

Principle: A semi-permeable membrane separates a chamber containing the enzyme from a chamber with the radiolabeled inhibitor. At equilibrium, the concentration of free inhibitor is equal on both sides, while the chamber with the enzyme will have a higher total concentration of the inhibitor due to binding.

Materials:

-

Purified ATCase (holoenzyme or catalytic subunit)

-

3H-labeled Sparfosic acid (PALA)

-

Equilibrium dialysis cells with a semi-permeable membrane (with a molecular weight cutoff that retains the enzyme but allows the inhibitor to pass freely).

-

Phosphate buffer, pH 7.0

-

Scintillation counter and scintillation fluid.

Procedure:

-

Load one chamber of the dialysis cell with a known concentration of ATCase in phosphate buffer.

-

Load the other chamber with the same buffer containing a known concentration of 3H-PALA.

-

For experiments with allosteric effectors, include ATP or CTP in both chambers.

-

Gently rotate the dialysis cells at a constant temperature until equilibrium is reached (this may take several hours).

-

After equilibration, take aliquots from both chambers.

-

Measure the radioactivity in each aliquot using a scintillation counter.

-

The concentration of free inhibitor is determined from the radioactivity in the enzyme-free chamber.

-

The concentration of bound inhibitor is calculated by subtracting the free inhibitor concentration from the total inhibitor concentration in the enzyme-containing chamber.

-

Repeat the experiment with a range of 3H-PALA concentrations.

-

Analyze the binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (KD) and the number of binding sites.

Visualizing the Molecular Landscape and Experimental Design

To better understand the context of Sparfosic acid's action and the process of its target identification, the following diagrams have been generated using the DOT language.

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of Sparfosic acid.

Caption: Logical workflow for the identification and validation of Sparfosic acid's target enzyme.

References

- 1. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 7. Synthesis and In Vitro Evaluation of Aspartate Transcarbamoylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cooperative binding of the bisubstrate analog N-(phosphonacetyl)-L-aspartate to aspartate transcarbamoylase and the heterotropic effects of ATP and CTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A continuous visible spectrophotometric assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Sparfosic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Sparfosic Acid Trisodium

Sparfosic acid, also known as N-(phosphonoacetyl)-L-aspartic acid (PALA), is a potent inhibitor of the enzyme aspartate transcarbamoylase (ATCase). ATCase catalyzes the second committed step in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA. By inhibiting this enzyme, Sparfosic acid depletes the cellular pool of pyrimidine nucleotides, leading to the arrest of cell proliferation and the induction of apoptosis, particularly in rapidly dividing cancer cells. This whitepaper provides a comprehensive overview of the structural analogues of Sparfosic acid, detailing their biological activities, the experimental protocols for their evaluation, and the underlying signaling pathways.

Quantitative Data on Sparfosic Acid Analogues

The following tables summarize the inhibitory activity of various structural analogues of Sparfosic acid against aspartate transcarbamoylase (ATCase) and their cytotoxic effects on cancer cell lines.

| Analogue Name/Modification | Target Enzyme | Inhibition Constant (Kᵢ) | Cell Line | IC₅₀ | Reference |

| Sparfosic Acid (PALA) | E. coli ATCase | 16 nM | - | - | [1] |

| N-Phosphonacetyl-L-isoasparagine (PALI) | E. coli ATCase | Kᴅ = 2 µM | - | - | [2] |

| O-(phosphonoacetyl)-L-malic acid | E. coli ATCase | 2 µM | - | - | [3] |

| Diethyl (mercaptomethyl)phosphonate derivative | E. coli ATCase | Less potent than PALA | - | - | [3] |

Experimental Protocols

Synthesis of Sparfosic Acid Analogues

General Procedure for the Synthesis of N-Substituted Phosphonacetyl-L-Aspartate Derivatives:

A common synthetic route involves the coupling of a desired amine with phosphonoacetic acid. For instance, the synthesis of N-phosphonacetyl-L-isoasparagine (PALI) was achieved in 7 steps starting from β-benzyl L-aspartate[2]. The general approach often involves:

-

Protection of functional groups: The carboxylic acid and amino groups of the starting amino acid are protected to prevent unwanted side reactions.

-

Activation of phosphonoacetic acid: The phosphonoacetic acid is activated, for example, by converting it to an acid chloride or using a coupling agent, to facilitate amide bond formation.

-

Coupling reaction: The activated phosphonoacetic acid is reacted with the protected amino acid.

-

Deprotection: The protecting groups are removed to yield the final analogue.

A detailed, step-by-step protocol for a specific analogue synthesis can be adapted from the supplementary information of relevant research articles.

Aspartate Transcarbamoylase (ATCase) Inhibition Assay

Colorimetric Method:

This assay measures the production of carbamoyl (B1232498) aspartate, the product of the ATCase-catalyzed reaction.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). The reaction mixture contains L-aspartate and carbamoyl phosphate (B84403) as substrates.

-

Enzyme and Inhibitor Incubation: Purified ATCase enzyme is pre-incubated with varying concentrations of the Sparfosic acid analogue (the inhibitor) for a defined period at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates.

-

Termination of Reaction: The reaction is stopped after a specific time by adding a solution that denatures the enzyme (e.g., a strong acid).

-

Color Development: A colorimetric reagent (e.g., a solution of antipyrine (B355649) and diacetyl monoxime) is added, which reacts with the product, carbamoyl aspartate, to produce a colored compound.

-

Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 466 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC₅₀ or Kᵢ values can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay

MTT Assay:

This colorimetric assay is a widely used method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Sparfosic acid analogues for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Cell Cycle and Apoptosis Analysis

Flow Cytometry:

Flow cytometry is a powerful technique to analyze the cell cycle distribution and the induction of apoptosis.

For Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Cells are treated with the Sparfosic acid analogue, harvested, and washed.

-

Fixation: Cells are fixed with a fixative agent like cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI) or DAPI. RNase is often included to prevent the staining of RNA.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

For Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested.

-

Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a vital dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sparfosic Acid and its Analogues

Caption: Inhibition of ATCase by Sparfosic acid analogues disrupts pyrimidine biosynthesis, leading to cellular consequences.

Experimental Workflow for Analogue Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of Sparfosic acid analogues.

References

- 1. Synthesis and In Vitro Evaluation of Aspartate Transcarbamoylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new transition-state analogue inhibitors of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sparfosic Acid Trisodium: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoyl transferase (ATCase). ATCase catalyzes the second committed step in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[1] By inhibiting this enzyme, sparfosic acid effectively depletes the cellular pools of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of sparfosic acid trisodium (B8492382).

Mechanism of Action

Sparfosic acid acts as a transition-state analog inhibitor of ATCase, binding tightly to the enzyme's active site and blocking the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate.[2] This inhibition disrupts the synthesis of essential pyrimidines (cytidine and uridine), which are required for nucleic acid synthesis. The resulting pyrimidine starvation leads to an imbalance in the nucleotide pools, causing replicative stress and stalling of DNA replication forks. Consequently, cells, particularly those with deficient p53, undergo S-phase arrest and subsequently enter an apoptotic pathway.[1] In p53-deficient cells, this apoptotic response is mediated by the induction of TAp73, which in turn upregulates the pro-apoptotic Bcl-2 family members Noxa and Bim.

Signaling Pathway

Caption: Sparfosic acid induced apoptosis pathway in p53-deficient cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sparfosic acid in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| BG-1 | Ovarian Adenocarcinoma | ~25 | [3] |

| B16 | Murine Melanoma | 40-fold more sensitive than L1210 | [4][5] |

| L1210 | Murine Leukemia | - | [4][5] |

| IPC-48 | Human Melanoma | 4-fold more sensitive than CCRF-CEM | [4][5] |

| CCRF-CEM | Human T-cell Leukemia | - | [4][5] |

| NC37 | Human B-lymphoblasts | More resistant than L1210 and CCRF-CEM at 10⁻³ M | [4][5] |

Experimental Protocols

ATCase Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of sparfosic acid on ATCase activity.

Workflow:

Caption: Workflow for the ATCase enzyme inhibition assay.

Materials:

-

Purified ATCase enzyme

-

Sparfosic acid trisodium

-

Carbamoyl phosphate

-

L-aspartic acid

-

Assay Buffer: 50 mM Tris-acetate, pH 8.3

-

Colorimetric Reagent A: 1% (w/v) antipyrine (B355649) in 50% sulfuric acid

-

Colorimetric Reagent B: 0.8% (w/v) diacetyl monoxime in water

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Create a serial dilution of sparfosic acid in the assay buffer.

-

In a 96-well plate, add a constant amount of ATCase enzyme to each well.

-

Add the different concentrations of sparfosic acid to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding saturating concentrations of carbamoyl phosphate (e.g., 4.8 mM) and L-aspartic acid.

-

Incubate the reaction at 25°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acidic solution.

-

To determine the amount of N-carbamoyl-L-aspartate formed, add Colorimetric Reagent A and B.

-

Incubate at 60°C for 15-20 minutes to allow for color development.

-

Measure the absorbance at 466 nm using a microplate reader.

-

Calculate the percentage of inhibition for each sparfosic acid concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of sparfosic acid on cancer cell lines using an MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of sparfosic acid in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of sparfosic acid. Include a vehicle control.

-

Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with sparfosic acid using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of sparfosic acid for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] An accumulation of cells in the S phase is expected following sparfosic acid treatment.

References

- 1. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 3. PALA enhancement of bromodeoxyuridine incorporation into DNA increases radiation cytotoxicity to human ovarian adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols: PALA and 5-Fluorouracil Combination Therapy in Colon Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of N-(Phosphonacetyl)-L-aspartate (PALA) and 5-fluorouracil (B62378) (5-FU) combination therapy in colon cancer cells. Detailed protocols for key in vitro experiments are provided to facilitate further research into this promising anti-cancer strategy.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for colorectal cancer. It primarily functions as an antimetabolite, interfering with DNA and RNA synthesis.[1] However, its efficacy can be limited by both intrinsic and acquired resistance. Biochemical modulation, a strategy to enhance the therapeutic index of a drug by altering the biochemical environment of the target cells, has been explored to improve 5-FU's effectiveness.

N-(Phosphonacetyl)-L-aspartate (PALA) is a potent and specific inhibitor of aspartate transcarbamylase (ATCase), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] By inhibiting ATCase, PALA depletes intracellular pools of uridine (B1682114) and cytidine (B196190) nucleotides.[2] This depletion is hypothesized to enhance the cytotoxicity of 5-FU through several mechanisms, including increased incorporation of 5-FU into RNA and enhanced inhibition of thymidylate synthase. Preclinical and clinical studies have demonstrated that low doses of PALA can potentiate the antitumor activity of 5-FU in colorectal cancer.[2][3]

Mechanism of Action: Synergistic Interaction

The combination of PALA and 5-FU results in a synergistic cytotoxic effect on colon cancer cells. PALA's inhibition of the de novo pyrimidine synthesis pathway leads to a reduction in the intracellular pool of pyrimidine nucleotides. This biochemical modulation enhances the activity of 5-FU, which competes with endogenous pyrimidines for incorporation into RNA and for the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. The enhanced incorporation of 5-FU into RNA is a suggested mechanism for this synergistic interaction.[4]

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of 5-FU on various colon cancer cell lines. While specific data for the PALA and 5-FU combination is limited in publicly available literature, these values for 5-FU alone provide a baseline for designing combination therapy experiments. The synergy observed in clinical trials suggests that the IC50 values for 5-FU would be significantly lower in the presence of PALA.

Table 1: IC50 Values of 5-Fluorouracil in Human Colon Cancer Cell Lines

| Cell Line | 5-FU IC50 (µM) | Incubation Time | Assay |

| HCT-116 | ~5 | 48 hours | MTT Assay |

| HT-29 | ~8 | 48 hours | MTT Assay |

| SW480 | Varies (e.g., 43.87 µg/ml) | 48 hours | MTT Assay |

| COLO-205 | 3.2 | 48-72 hours | MTT Assay |

| LoVo | ~25 | 48 hours | MTT Assay |

Table 2: Effects of 5-Fluorouracil on Cell Cycle Distribution in Colon Cancer Cell Lines

| Cell Line | 5-FU Concentration | Incubation Time | Effect on Cell Cycle |

| HT-29 | Micromolar concentrations | 48 hours | S-phase accumulation |

| COLO-205 | Micromolar concentrations | 48 hours | S-phase accumulation |

| SW620 | IC50 | Not Specified | Increased percentage of cells in S phase |

Table 3: Apoptosis Induction by 5-Fluorouracil in Colon Cancer Cell Lines

| Cell Line | 5-FU Concentration | Incubation Time | Observed Apoptotic Effects |

| HCT-116 | 20 µM | 48 hours | Increased apoptosis rate |

| SW620 | IC50 | Not Specified | Apoptosis induction observed |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of PALA and 5-FU combination therapy in colon cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PALA and 5-FU, both individually and in combination.

Materials:

-

Colon cancer cell lines (e.g., HCT-116, HT-29, SW480)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

PALA (N-(Phosphonacetyl)-L-aspartate)

-

5-Fluorouracil (5-FU)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed colon cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment:

-

Prepare serial dilutions of PALA and 5-FU in complete culture medium.

-

For single-agent treatment, add 100 µL of the respective drug dilutions to the wells.

-

For combination treatment, pre-treat cells with PALA for a specified time (e.g., 24 hours) before adding 5-FU, or add both agents simultaneously.

-

Include untreated control wells (medium only) and vehicle control wells.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by PALA and 5-FU combination therapy.

Materials:

-

Colon cancer cell lines

-

6-well plates

-

PALA and 5-FU

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PALA, 5-FU, or the combination as described in the MTT assay protocol.

-

Cell Harvesting: After the treatment period (e.g., 48 hours), collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effects of PALA and 5-FU on cell cycle progression.

Materials:

-

Colon cancer cell lines

-

6-well plates

-

PALA and 5-FU

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PALA, 5-FU, or the combination.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.

Materials:

-

Colon cancer cell lines

-

6-well plates

-

PALA and 5-FU

-

Crystal violet staining solution

Procedure:

-

Cell Treatment: Treat a bulk population of cells with PALA, 5-FU, or the combination for a defined period (e.g., 24 hours).

-

Cell Seeding: After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh drug-free medium.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining:

-

Wash the plates with PBS.

-

Fix the colonies with methanol.

-

Stain the colonies with crystal violet solution.

-

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Western Blot Analysis

This protocol can be used to investigate the effect of PALA and 5-FU on the expression of key proteins involved in pyrimidine synthesis and apoptosis.